tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a structurally complex heterocyclic compound featuring a pyridoindole core with multiple substituents: 3,4-dichloro, 5-cyano, 6-fluoro, and a tert-butyl methylcarbamate group. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its electron-withdrawing substituents (Cl, F, CN) and carbamate-protected amine.
Key structural features include:
- Pyrido[2,3-b]indole core: A fused bicyclic system combining pyridine and indole motifs, known for π-stacking interactions in biological targets.
- Halogen substituents: Chloro and fluoro groups enhance metabolic stability and lipophilicity.
- Cyano group: May act as a hydrogen-bond acceptor or influence electronic distribution.
- Carbamate protection: The tert-butyl methylcarbamate group likely serves as a protective moiety for a secondary amine, enabling controlled deprotection in synthetic workflows.
Properties
Molecular Formula |
C18H15Cl2FN4O2 |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H15Cl2FN4O2/c1-18(2,3)27-17(26)25(4)11-5-10(21)8(6-22)12-13-14(20)9(19)7-23-16(13)24-15(11)12/h5,7H,1-4H3,(H,23,24) |
InChI Key |
YTNRJTWFLPFLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Cl)C#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, typically starting with the preparation of the indole core. The indole derivatives are synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others .
Chemical Reactions Analysis
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Compounds :
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Key Features: Simpler pyridine backbone: Lacking fused rings or extensive halogenation. Polar substituents: Hydroxy, methoxy, and hydroxyimino groups increase solubility but reduce lipophilicity compared to the target compound’s dichloro-cyano-fluoro array. Applications: Often intermediates in drug discovery for functional group diversification .
Comparative Data Table
Research Findings and Implications
Halogenation Impact : The target compound’s dichloro and fluoro substituents likely enhance binding to hydrophobic enzyme pockets compared to hydroxyl/methoxy analogs .
Synthetic Complexity: Multi-halogenation and cyano introduction may require harsh conditions (e.g., POCl₃ for chlorination), contrasting with milder steps in ’s synthesis .
Biological Activity : Pyrrolopyridine hybrids in showed utility in cyclization reactions for drug scaffolds, suggesting the target compound could serve similar purposes with tailored deprotection strategies.
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